molecular formula C24H24ClN3O B244694 N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide

Cat. No. B244694
M. Wt: 405.9 g/mol
InChI Key: PXSDQLCMUYGVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide, also known as BRL-15572, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects.

Mechanism of Action

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the brain. By blocking the activity of this receptor, N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and other physiological processes.
Biochemical and Physiological Effects:
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These include changes in neurotransmitter release, alterations in gene expression, and modulation of signaling pathways involved in cell growth and survival.

Advantages and Limitations for Lab Experiments

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide has several advantages for use in lab experiments, including its high selectivity for the dopamine D3 receptor and its ability to cross the blood-brain barrier. However, its limited solubility in water and potential for off-target effects may pose some limitations.

Future Directions

There are several potential future directions for research on N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide. These include further investigation of its therapeutic potential in various disease models, exploration of its mechanism of action at the molecular level, and development of more potent and selective analogs. Additionally, studies on the pharmacokinetics and toxicity of N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide may provide valuable information for its eventual clinical use.

Synthesis Methods

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide is synthesized through a series of chemical reactions, starting with the reaction of 4-benzylpiperazine with 4-chlorobenzoyl chloride to produce N-(4-benzylpiperazin-1-yl)-4-chlorobenzamide. This intermediate is then reacted with 4-nitrophenylboronic acid in the presence of a palladium catalyst to yield N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide.

Scientific Research Applications

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide has been studied for its potential therapeutic effects in various fields of research, including neuroscience, cancer, and cardiovascular diseases. In neuroscience, N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression. In cancer research, N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide has been investigated for its ability to inhibit the growth of cancer cells, particularly in breast cancer. In cardiovascular research, N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide has been studied for its potential to reduce blood pressure and improve heart function.

properties

Molecular Formula

C24H24ClN3O

Molecular Weight

405.9 g/mol

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide

InChI

InChI=1S/C24H24ClN3O/c25-21-8-4-7-20(17-21)24(29)26-22-9-11-23(12-10-22)28-15-13-27(14-16-28)18-19-5-2-1-3-6-19/h1-12,17H,13-16,18H2,(H,26,29)

InChI Key

PXSDQLCMUYGVGW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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